molecular formula C9H9N3O3 B1487681 6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 90349-55-6

6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1487681
CAS RN: 90349-55-6
M. Wt: 207.19 g/mol
InChI Key: HKRNWEVCXGEVLN-UHFFFAOYSA-N
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Description

“6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine nucleoside that contains a furan ring (2-furylmethyl) and an amino group at the 6-position of the pyrimidine ring . It is also known as FapydG, a modified form of DNA damage that can lead to mutations and cellular dysfunction.


Molecular Structure Analysis

The structure of this compound consists of a deoxyribose sugar moiety attached to a pyrimidine base, which is further modified by the addition of the furan ring and the amino group .


Chemical Reactions Analysis

This compound is an intermediate in the synthesis of Furafylline, a selective inhibitor of human cytochrome P450 . It is also reported to inhibit the oxidation of caffeine .


Physical And Chemical Properties Analysis

This compound exhibits several physicochemical properties, including a molecular weight of 207.186 g/mol, a density of 1.4±0.1 g/cm³, and a solubility of 5mg/ml in water at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Construction and Transformation : The synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, achieved by reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes, shows the compound's versatility in creating diverse heterocycles. This process has led to the development of bis-pyrimido[4,5-d]pyrimidin-2,4-diones and substituted versions with uracil derivatives and spiro indole, expanding the scope of functionalized pyrimidines (Hamama et al., 2012).
  • Electronic Properties and Structural Analysis : Theoretical studies have explored the structural and electronic properties of derivatives like 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione. These investigations provide insights into the molecule's electronic behavior, contributing to a deeper understanding of its chemical characteristics (Essa & Jalbout, 2008).

Chemical Synthesis and Modification

  • Efficient Synthesis of Heterocycles : A straightforward synthesis pathway has been developed for furo[3,4-d]pyrimidine-2,4-diones, showcasing the compound's potential in generating new heterocycles. This synthesis involves Curtius rearrangement and reaction with amines, leading to a variety of functionalized derivatives (De Coen et al., 2015).
  • Diastereoselective Synthesis : The compound has been used in a green method for diastereoselectively synthesizing dihydrofuropyrido[2,3-d]pyrimidines. This innovative approach avoids traditional purification methods, demonstrating the compound's utility in environmentally friendly chemistry (Ahadi et al., 2014).

Potential Biological and Pharmacological Applications

  • Antimicrobial Evaluation : Research on 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, closely related to the compound of interest, has shown promise in the search for antibacterials. This highlights the potential of such derivatives in pharmacological applications, particularly in developing new antimicrobial agents (Vlasov et al., 2022).

Analytical and Material Science Applications

  • Optical and Nonlinear Optical Properties : Derivatives of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione have been explored for their optical and nonlinear optical (NLO) properties. This research opens up potential applications in optical device fabrication and material science (Mohan et al., 2020).

properties

IUPAC Name

6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNWEVCXGEVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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